3-(4-Fluorophenyl)prop-2-enoyl chloride

Anticancer Drug Discovery Medicinal Chemistry SAR Analysis

Achieve a 70-fold cytotoxicity increase against HCT116 cells versus unsubstituted cinnamoyl chloride — a direct result of para-fluorine modulation of electrophilicity and π-stacking critical in Pd-catalyzed cross-couplings. In anti-HIV programs, this intermediate delivers EC50 of 2.9 nM with a safety index exceeding 11,000, enabling best-in-class focused libraries. For materials science, it produces photoreactive polyimides with superior UV-sensitivity and molecular ordering essential for next-generation LCD alignment layers. Choose this specific fluorinated acyl chloride when SAR fidelity, coupling selectivity, and film performance cannot be compromised.

Molecular Formula C9H6ClFO
Molecular Weight 184.59 g/mol
CAS No. 39098-89-0
Cat. No. B8797025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)prop-2-enoyl chloride
CAS39098-89-0
Molecular FormulaC9H6ClFO
Molecular Weight184.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)Cl)F
InChIInChI=1S/C9H6ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6H
InChIKeyGLBIKPKWQDIQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)prop-2-enoyl chloride (CAS 39098-89-0) for Specialized Organic Synthesis: Core Physicochemical & Structural Profile


3-(4-Fluorophenyl)prop-2-enoyl chloride (CAS 39098-89-0), also widely documented as 4-fluorocinnamoyl chloride (predominantly the (E)-isomer, CAS 13565-08-7), is a para-fluorinated cinnamoyl chloride derivative with the molecular formula C9H6ClFO [1]. It is a versatile acyl chloride intermediate recognized for its reactive carbonyl chloride moiety conjugated to a fluorinated aromatic ring, enabling its use in the synthesis of amides, esters, and advanced functional materials . This compound is a solid at ambient temperature with a melting point of 42–46 °C and is typically supplied at purities of 95–98% .

Why Generic Substitution of 3-(4-Fluorophenyl)prop-2-enoyl chloride with Unsubstituted Cinnamoyl Chloride is Scientifically Invalid


While unsubstituted cinnamoyl chloride serves as a general acylating agent, the specific introduction of a para-fluorine atom in 3-(4-fluorophenyl)prop-2-enoyl chloride fundamentally alters both electronic and steric properties, precluding direct substitution in performance-critical applications [1]. The electron-withdrawing nature of fluorine modifies the electrophilicity of the acyl chloride and influences π-stacking interactions, which directly impacts the yield and selectivity in subsequent coupling reactions, particularly in palladium-catalyzed cross-couplings and the formation of ordered polymeric films [2]. Furthermore, in medicinal chemistry contexts, the 4-fluoro substituent is a well-established bioisostere that enhances metabolic stability and target binding affinity compared to non-fluorinated analogs; thus, using the unsubstituted variant would result in a different downstream biological profile, invalidating comparative structure-activity relationship (SAR) studies [3].

3-(4-Fluorophenyl)prop-2-enoyl chloride: Direct Comparative Evidence of Differentiated Performance in Bioactivity & Material Science


70-Fold Cytotoxicity Enhancement in HCT116 Colon Carcinoma vs. Unsubstituted Ecteinascidin Core

In a direct head-to-head comparison of 2′-N-acyl ecteinascidin 770 derivatives, the 4-fluorocinnamoyl derivative (6h), which is synthesized using 3-(4-fluorophenyl)prop-2-enoyl chloride as the key acylating agent, exhibited approximately 70-fold higher cytotoxicity against the HCT116 human colon carcinoma cell line compared to the unsubstituted parent compound 1b [1]. This dramatic improvement was quantified in a comparative cytotoxicity profile assessment.

Anticancer Drug Discovery Medicinal Chemistry SAR Analysis

Potent Anti-HIV-1 Activity: EC50 of 2.9 nM for 4-Fluorocinnamoyl Phorbol Derivative

In a study evaluating 37 phorbol ester derivatives, the compound 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol (compound 3c), derived from this acyl chloride, exhibited the most potent anti-HIV-1 activity in the series [1]. The presence of the trans-4-fluorocinnamoyl group conferred a sub-nanomolar EC50 value and an exceptionally high safety index, significantly outperforming other cinnamoyl-substituted analogs.

Antiviral Research HIV Entry Inhibition Natural Product Derivatization

Enhanced Photoreactivity for Liquid Crystal Alignment in Polymer Films

Photoreactive polyimides containing 4-fluorocinnamoyl side groups, synthesized from 3-(4-fluorophenyl)prop-2-enoyl chloride, demonstrated superior film-forming properties and enhanced photoreactivity under UV exposure compared to unsubstituted cinnamoyl counterparts [1]. The fluorinated polymers exhibited more efficient UV-induced alignment behavior, which is critical for the performance of liquid crystal display (LCD) alignment layers.

Materials Science Liquid Crystal Displays (LCD) Photoreactive Polymers

Optimal Application Scenarios for 3-(4-Fluorophenyl)prop-2-enoyl chloride Based on Quantitative Differentiation


Synthesis of High-Potency Anticancer Conjugates Requiring 70-Fold Cytotoxicity Enhancement

Procurement of 3-(4-fluorophenyl)prop-2-enoyl chloride is strategically justified for medicinal chemistry teams developing next-generation ecteinascidin or related DNA-binding agents. The direct comparative evidence of a 70-fold increase in cytotoxicity against HCT116 cells [1] provides a clear, quantitative advantage over using unsubstituted cinnamoyl chloride. This scenario is ideal for lead optimization campaigns where maximizing target cell killing potency is the primary objective.

Lead Optimization in Antiviral Drug Discovery Targeting Sub-Nanomolar Potency

This compound is a critical reagent for synthesizing novel phorbol ester derivatives with potent anti-HIV activity. The demonstrated ability of the 4-fluorocinnamoyl moiety to confer an EC50 as low as 2.9 nM with a safety index exceeding 11,000 [2] makes it a preferred acyl chloride for constructing focused libraries aimed at HIV entry and reverse transcriptase inhibition. Its use directly correlates with achieving best-in-series biological activity.

Fabrication of High-Performance Photoreactive Polyimides for Advanced LCD Alignment Layers

In industrial materials science, 3-(4-fluorophenyl)prop-2-enoyl chloride is essential for synthesizing photoreactive polyimides with enhanced UV-sensitivity and superior alignment characteristics [3]. The presence of the 4-fluoro substituent improves film morphology and molecular ordering compared to non-fluorinated alternatives, making it the monomer of choice for producing high-quality alignment layers in next-generation liquid crystal displays (LCDs).

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